5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Overview
Description
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic organic compound characterized by the presence of a pyridine ring fused to a 1,4-oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-chloro-3-aminopyridine with diethyl oxalate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically yield the corresponding amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine: This compound lacks the chlorine atom present in 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine, resulting in different chemical properties and reactivity.
2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride: This compound is a hydrochloride salt form of the parent structure, which may exhibit different solubility and stability characteristics.
Uniqueness: this compound is unique due to the presence of the chlorine atom at the 5-position, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
5-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-6-5(1-2-10-7)11-4-3-9-6/h1-2,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTGHJHYANOPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743541 | |
Record name | 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198154-67-4 | |
Record name | 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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